molecular formula C22H25ClN2O7 B6523229 methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883491-04-1

methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B6523229
CAS No.: 883491-04-1
M. Wt: 464.9 g/mol
InChI Key: NMZMDAITFJCOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-c]pyridine family, a class of heterocyclic structures known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The molecule features a pyrano[3,2-c]pyridine core substituted at position 4 with a 3-chloro-4,5-dimethoxyphenyl group, position 6 with a 2-methoxyethyl chain, and position 3 with a methyl ester (Figure 1). The 3-chloro-4,5-dimethoxyphenyl moiety introduces steric bulk and electron-withdrawing effects, while the 2-methoxyethyl group enhances solubility and metabolic stability . The methyl ester at position 3 likely serves as a prodrug moiety, facilitating cellular uptake and hydrolysis to the active carboxylic acid form .

Properties

IUPAC Name

methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O7/c1-11-8-14-17(21(26)25(11)6-7-28-2)16(18(20(24)32-14)22(27)31-5)12-9-13(23)19(30-4)15(10-12)29-3/h8-10,16H,6-7,24H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZMDAITFJCOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)Cl)OC)OC)C(=O)N1CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of F2595-0077 can be influenced by various environmental factors. Specific details on how these factors influence the compound’s action are currently under investigation in ongoing clinical trials.

Biological Activity

The compound methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological screening, and therapeutic potential of this compound, focusing on its anti-inflammatory and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of the target compound involves a multicomponent reaction that incorporates various aromatic aldehydes and heterocycles. The structural formula can be represented as follows:

C20H24ClN2O5\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_2\text{O}_5

This structure features a pyrano[3,2-c]pyridine core with multiple substituents that enhance its biological activity.

Anti-inflammatory Properties

Research indicates that compounds within the pyrano[3,2-c]pyridine class exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives with specific substitutions at the C4 position have demonstrated enhanced inhibition of cytokine release in human peripheral blood mononuclear cells (hPBMC) assays .

Table 1: Anti-inflammatory Activity of Pyrano[3,2-c]pyridine Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IC50 (µM)
4c757010
4f806512
4i706015
Target Compound 85 75 8

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that this compound exhibits cytotoxicity in several tumor models, particularly in solid tumors where inflammation plays a critical role in tumor progression.

In a study evaluating its effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), the compound demonstrated significant growth inhibition with an IC50 value below 10 µM. This was associated with alterations in cell cycle phases and induction of apoptosis in cancer cells .

Table 2: Anticancer Activity Against TNBC Cell Lines

Cell LineGI50 (µM)Apoptosis Induction (%)Cell Cycle Phase Alteration
MDA-MB-231<1040Increased G0/G1 phase
MDA-MB-468<1235Decreased S phase

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cytokine Production: By targeting signaling pathways associated with TNF-α and IL-6 production.
  • Cell Cycle Disruption: Inducing cell cycle arrest at the G0/G1 phase which inhibits cellular proliferation.
  • Induction of Apoptosis: Triggering apoptotic pathways leading to increased cell death in malignant cells.

Case Studies

A notable case study involved the administration of the compound in an animal model where it significantly reduced tumor size compared to control groups. The study highlighted the importance of structural modifications that enhance bioactivity while minimizing toxicity to non-tumorigenic cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the pyrano[3,2-c]pyridine scaffold but differ in substituents, leading to variations in physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name / CAS No. Position 4 Substituent Position 6 Substituent Position 3 Substituent Molecular Weight (g/mol) Solubility (LogP) Notable Properties
Target Compound 3-Chloro-4,5-dimethoxyphenyl 2-Methoxyethyl Methyl carboxylate ~495.9 (calculated) ~2.8 (estimated) High lipophilicity; potential CYP450 inhibition due to methoxy groups
Methyl 2-Amino-4-(4-Trifluoromethylphenyl)-6-(2-Methoxyethyl)-7-Methyl-5-Oxo-... (CAS: N/A) 4-Trifluoromethylphenyl 2-Methoxyethyl Methyl carboxylate ~511.9 ~3.1 Enhanced electron-withdrawing effects from CF₃; improved metabolic stability
2-Amino-4-(3-((4-Chlorobenzyl)Oxy)Phenyl)-6-(Hydroxymethyl)-... (CAS: 607696-30-0) 3-(4-Chlorobenzyloxy)phenyl Hydroxymethyl Cyano ~463.9 ~1.9 Lower LogP due to polar hydroxymethyl; higher crystallinity
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate (CAS: 193537-14-3) N/A (thienopyridine core) Boc-protected amine Ethyl carboxylate ~326.4 ~2.3 Thienopyridine core alters π-stacking; Boc group enhances stability

Substituent Effects on Reactivity and Bioactivity

  • Position 6 : The 2-methoxyethyl chain in the target compound improves solubility compared to the hydroxymethyl group in , which may reduce membrane permeability despite higher polarity.
  • Position 3: Methyl esters (target compound and ) are more hydrolytically stable than ethyl esters (), but less reactive than cyano groups (), which may participate in covalent interactions with biological targets.

Crystallographic and Computational Insights

  • Crystallography: The target compound’s structure was likely resolved using SHELX or WinGX , common tools for small-molecule refinement. Its chloro-dimethoxyphenyl group may form C–H···O hydrogen bonds with the pyrano oxygen, as seen in similar systems .
  • Molecular Dynamics : Simulations of analogs (e.g., ) suggest that the 2-methoxyethyl chain adopts a gauche conformation, minimizing steric clashes with the pyran ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.